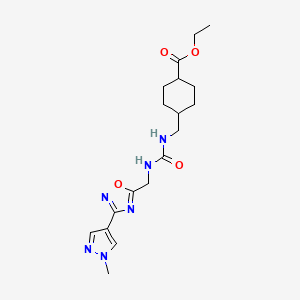
1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorobenzyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the class of indole derivatives This compound features a fluorobenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl bromide and indole-5-carbaldehyde.
N-Alkylation: The indole-5-carbaldehyde undergoes N-alkylation with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions: 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(2-fluorobenzyl)-1H-indole-5-carboxylic acid.
Reduction: 1-(2-fluorobenzyl)-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
類似化合物との比較
1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
1-(2-chlorobenzyl)-1H-indole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
1-(2-fluorobenzyl)-1H-indole-5-carboxylic acid: Oxidized form of the compound.
Uniqueness: 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde is unique due to the specific positioning of the fluorobenzyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom can influence the compound’s electronic properties and interactions with biological targets, making it a valuable tool in research and development.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-9-12(11-19)5-6-16(13)18/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQELACSLNFEYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2847497.png)

![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2847499.png)


![2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2847507.png)

![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2847510.png)


![2-[[1-(9-Methylpurin-6-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2847514.png)
![5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid](/img/structure/B2847515.png)


